molecular formula C23H21FN2O4 B2829992 7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634576-97-9

7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2829992
CAS RN: 634576-97-9
M. Wt: 408.429
InChI Key: IEAKUBXDQVHWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrole ring, a chromeno ring, a morpholino group, and a phenyl group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . Chromeno refers to a class of chemical compounds consisting of a benzene and a pyran ring . Morpholino refers to the portion of the molecule that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The phenyl group refers to a functional group that consists of six carbon atoms attached in a hexagonal planar ring .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the pyrrole ring, followed by the introduction of the other functional groups . The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring, for example, is aromatic and would contribute to the overall stability of the molecule . The presence of the morpholino group could introduce some steric hindrance, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring is electron-rich and could potentially undergo electrophilic aromatic substitution . The presence of the morpholino and phenyl groups could also influence the reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .

Scientific Research Applications

Anti-Inflammatory Properties

Fluoropyrrole derivatives, including our compound of interest, have shown promise as anti-inflammatory agents . Their ability to modulate inflammatory pathways makes them valuable candidates for drug development. Researchers investigate their potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.

GnRH Receptor Antagonists

Stable GnRH (gonadotropin-releasing hormone) receptor antagonists are crucial for managing hormone-related conditions. Some fluorinated pyrrole derivatives exhibit antagonistic activity against GnRH receptors . These compounds could play a role in fertility control, hormone-dependent cancers, and reproductive health.

HCV NS5B Polymerase Inhibitors

Hepatitis C virus (HCV) remains a global health concern. Fluorinated pyrroles have been explored as inhibitors of HCV NS5B polymerase, a key enzyme in viral replication . Targeting this enzyme could lead to effective antiviral therapies.

Hypertension Treatment

Angiotensin II receptor antagonists are commonly used to manage hypertension. Interestingly, some fluorinated pyrrole derivatives fall into this category . Their ability to block angiotensin II receptors helps regulate blood pressure.

Broad-Spectrum Insecticides

The compound chlorfenapyr, a fluorinated pyrrole derivative, was commercialized as a broad-spectrum insecticide . Its effectiveness against various pests highlights the potential of fluorinated pyrroles in pest control.

Other Physiologically Active Compounds

Beyond the specific applications mentioned, fluorinated pyrroles are also investigated for their broader physiological effects. Researchers explore their interactions with cellular targets, enzymatic pathways, and biological systems. These investigations may uncover additional therapeutic applications.

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of the pyrrole ring, it could potentially be explored for use in pharmaceutical development .

properties

IUPAC Name

7-fluoro-2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-16-6-7-18-17(14-16)21(27)19-20(15-4-2-1-3-5-15)26(23(28)22(19)30-18)9-8-25-10-12-29-13-11-25/h1-7,14,20H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKUBXDQVHWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.